4-Aminobenzene-1,3-diol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-aminobenzene-1,3-diol hydrochloride involves various chemical processes. For example, aminobenzoles can be prepared selectively by chlorination of triaminobenzenes with different equivalents of N-chlorosuccinimide in tetrachloromethane, indicating a method that may parallel the synthesis pathways for related compounds (Effenberger & Mündl, 1992). Similarly, the synthesis of 3-amino-4-aminomethylbenzenesulfonate from o-nitrotoluene provides insights into the stepwise processes such as sulphonation and reduction that could be adapted for the synthesis of 4-aminobenzene-1,3-diol hydrochloride derivatives (Jiang Du-xiao, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-aminobenzene-1,3-diol hydrochloride shows significant features. For instance, X-ray structural analyses of trichlorotriamino compounds provide insights into the steric hindrance and aromatic π system that may be relevant to understanding the molecular structure of 4-aminobenzene-1,3-diol hydrochloride (Effenberger & Mündl, 1992).
Chemical Reactions and Properties
Chemical reactions involving aminobenzene derivatives can offer insights into the behavior of 4-aminobenzene-1,3-diol hydrochloride. For example, the hydrolysis of 4-aminobenzene sulfonyl chlorides shows a reactivity profile independent of pH, which might reflect on the chemical stability and reaction behavior of similar compounds (Cevasco, Piątek, & Thea, 2011).
Physical Properties Analysis
The physical properties of aminobenzene derivatives, such as solubility, crystal structure, and melting points, are crucial for understanding the behavior of 4-aminobenzene-1,3-diol hydrochloride. The crystal and molecular structure investigations provide valuable information on the solid-state properties, which can be compared to those of similar chemical entities (Geiger & Parsons, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and interaction with metals, are fundamental aspects of 4-aminobenzene-1,3-diol hydrochloride. Studies on similar compounds, like the reactivity of 2-amino-4H-pyrans with iodobenzene diacetate and N-chlorosuccinimide, provide insights into potential reactions and functionalities of 4-aminobenzene-1,3-diol hydrochloride (Mandha et al., 2012).
Scientific Research Applications
Synthesis of new heterocyclic compounds incorporating a sulfonamide moiety, starting with 3-hydroxy-4-aminobenzene sulfonamide as the initial material. This process involves various reactions to prepare new compounds with potential applications in pharmaceuticals and other fields (Hanan Mohsein, N. Majeed, Thanaa Abed Al-Ameerhelal, 2019).
Investigation into the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel in acidic environments. This study found significant inhibition efficiency, indicating potential applications in protecting metals from corrosion (C. Verma, M. Quraishi, Ambrish Singh, 2015).
Development of metal-chelated resins synthesized by reacting (4-aminobenzene-1,3-diyl)dimethanol with other compounds. These resins showed antimicrobial activity and thermal stability, suggesting applications in medical devices and antifouling materials (N. Nishat, R. Rasool, S. Khan, S. Parveen, 2011).
Synthesis of monoazo dyes through diazotization of substituted aminobenzenes and couplings with benzene-1,3-diols. This research provides insights into the tautomeric properties of these compounds, which could be useful in dye and pigment industries (H. Berber, Nilüfer Aksu Ateş, Müjgan Özkütük, 2016).
The use of a chromogenic system involving 4-aminophenazone in the enzymatic assay of uric acid in biological fluids. This system is reliable and suitable for both manual and automated procedures, indicating its utility in clinical chemistry (P. Fossati, L. Prencipe, 2010).
Safety And Hazards
properties
IUPAC Name |
4-aminobenzene-1,3-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMPRKYLLJAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539849 | |
Record name | 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzene-1,3-diol hydrochloride | |
CAS RN |
34781-86-7 | |
Record name | 34781-86-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzene-1,3-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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